3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Overview
Description
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and oxadiazole rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the pyrazole or oxadiazole rings .
Scientific Research Applications
3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitro-1H-pyrazol-1-yl)methyl-1,2,4-oxadiazole-5-carboxamide
- N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide
- 4-nitro-1H-pyrazole derivatives
Uniqueness
What sets 3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE apart from similar compounds is the combination of the pyrazole and oxadiazole rings with the trimethoxybenzyl group.
Properties
IUPAC Name |
3-[(4-nitropyrazol-1-yl)methyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O7/c1-27-12-4-10(5-13(28-2)15(12)29-3)6-18-16(24)17-20-14(21-30-17)9-22-8-11(7-19-22)23(25)26/h4-5,7-8H,6,9H2,1-3H3,(H,18,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDCXZPEGDEWEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC(=NO2)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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